molecular formula C17H26N2O5S B497939 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915915-66-1

1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B497939
CAS No.: 915915-66-1
M. Wt: 370.5g/mol
InChI Key: NLJNZTRTMHCSET-UHFFFAOYSA-N
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Description

1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a carboxamide group and a sulfonyl group attached to a diethoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the 2,5-diethoxy-4-methylphenyl sulfonyl chloride, which is then reacted with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide
  • 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxylate

Uniqueness

1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-4-23-14-11-16(15(24-5-2)10-12(14)3)25(21,22)19-8-6-13(7-9-19)17(18)20/h10-11,13H,4-9H2,1-3H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJNZTRTMHCSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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